molecular formula C17H17N5O3 B5504101 6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione

Cat. No.: B5504101
M. Wt: 339.3 g/mol
InChI Key: JOJAAUIXDNLTMY-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione can be compared with other imidazole derivatives such as:

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid
  • 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-5-6-11(7-10(9)2)22-12(23)8-21-13-14(18-16(21)22)19(3)17(25)20(4)15(13)24/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJAAUIXDNLTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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